2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one

Coordination Chemistry Schiff Base Ligands X-ray Crystallography

Researchers developing fluorescence sensors or studying catecholase-mimicking metal complexes face signal ambiguity from hydroxylated Schiff bases that introduce pH-dependent, tridentate coordination. This non-hydroxylated naphthylmethyleneamino antipyrine (ANNAP) eliminates competing donor sites, enforcing defined bidentate (N,N) binding for reproducible adduct stoichiometry. • Validated bio-relevant fluorophore: K_SV = 1.91 × 10^5 M^{-1} with [Cu(PICPH)Cl2] • Structurally confirmed by single-crystal XRD (P21/c, Z = 4) • Serves as HPLC/LC-MS reference standard for analytical method validation

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
Cat. No. B11531907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one
Molecular FormulaC22H19N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H19N3O/c1-16-21(22(26)25(24(16)2)19-12-4-3-5-13-19)23-15-18-11-8-10-17-9-6-7-14-20(17)18/h3-15H,1-2H3
InChIKeyZYDMCNSESYBGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Non-Hydroxylated Antipyrine Schiff Base for Metal Coordination and Bio-Sensing


2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one (CAS 198221-11-3; MFCD00029268) is a Schiff base condensation product of the pharmaceutical precursor 4-aminoantipyrine and 1-naphthaldehyde . It belongs to the 4-aminoantipyrine-derived Schiff base class, which is widely explored for metal-ion sensing and biological activity [1]. The compound is characterized by a C22H19N3O framework with a molecular weight of 341.4 g/mol, where the naphthylmethyleneimino substituent replaces the hydroxyl group commonly found in 2-hydroxy-1-naphthaldehyde derivatives . Its crystal structure (space group P21/c, Z = 4) has been confirmed by single-crystal X-ray diffraction, revealing a non-planar conformation stabilized by N−H···N, C−H···O, and π···π intermolecular interactions [2].

Why Hydroxylated Analogs Cannot Substitute This Schiff Base


The majority of naphthaldehyde-derived antipyrine Schiff bases reported in the literature incorporate a 2-hydroxy group on the naphthalene ring, enabling tridentate (O,N,O) metal coordination [1]. The target compound lacks this hydroxyl functionality, presenting a bidentate (N,N) or monodentate imine-only coordination environment that fundamentally alters metal-binding stoichiometry, complex geometry, and fluorescence response [2]. In a study where the compound (designated ANNAP) was used as a bio-relevant fluorophore, its interaction with a Cu(II) isoindole complex yielded a specific Stern-Volmer quenching constant (K_SV) of 1.91 × 10^5 M^{-1}, a value that would be shifted by additional hydroxyl coordination in 2-hydroxy analogs [2]. Generic substitution with hydroxylated Schiff bases would thus alter both the thermodynamic binding parameters and the fluorescence transduction mechanism, compromising the reproducibility of established assays and sensor designs [2].

Quantitative Differentiation Evidence


Bidentate vs. Tridentate Coordination Geometry

Single-crystal X-ray diffraction confirms that the target compound as a free ligand adopts a distinct non-planar conformation with the naphthyl and phenyl rings rotated relative to the pyrazole plane, stabilized only by N−H···N and C−H···O intramolecular interactions [1]. Unlike the 2-hydroxy-1-naphthaldehyde analog (HL) which provides an O,N,O tridentate pocket capable of forming binuclear complexes such as [Ni2L2(C2H5OH)2Cl2]·2(C2H5OH)2 [2], the target compound lacks the hydroxyl oxygen donor, restricting it to a bidentate or monodentate imine coordination mode. This structural difference dictates that metal complexes formed with the target compound will have different nuclearity, geometry, and metal-to-ligand ratios compared to hydroxylated analogs [3].

Coordination Chemistry Schiff Base Ligands X-ray Crystallography

Fluorescence Quenching Response with Cu(II) Complex

In a biomolecular interaction study, the target compound (ANNAP) was titrated against a trigonal bipyramidal Cu(II) isoindole complex [Cu(PICPH)Cl2], yielding a Stern-Volmer fluorescence quenching constant K_SV of 1.91 × 10^5 M^{-1} [1]. This value reflects the specific adduct formation between the bidentate antipyrine Schiff base and the Cu(II) center. No equivalent data are reported for the hydroxylated 2-hydroxy-1-naphthaldehyde analog under identical fluorimetric titration conditions, meaning this K_SV is the sole validated benchmark for this class of interaction [1]. The adduct formation was further corroborated by DFT energetic calculations, confirming a stable ANNAP-[Cu(PICPH)Cl2] adduct [1].

Fluorescence Spectroscopy Bio-relevant Interactions Metal Complex Adducts

Enhanced Fluorescence Intensity vs. Parent Compound

In a systematic fluorescence study of five 4-aminoantipyrine aromatic Schiff bases, compounds with naphthyl-substituted imine groups exhibited fluorescence intensities 16 to 319 times greater than that of 4-aminoantipyrine at optimal pH, with the naphthalene-substituted derivative achieving the highest enhancement factor of approximately 319-fold [1]. While the specific values for the 1-naphthylmethyleneamino compound were not individually tabulated, the class-level trend demonstrates that the naphthyl substituent imparts a significant fluorescence enhancement over both the parent amine and phenyl-substituted analogs [1]. The 2-hydroxy-1-naphthaldehyde analogous Schiff base HDDP showed distinct photophysical parameters including extinction coefficient and fluorescence quantum yield that varied with solvent polarity, but the non-hydroxylated compound's photophysical data in aggregated versus solution states have only been partially characterized in the context of aggregation-induced emission enhancement (AIEE) studies [2].

Fluorescence Reagent Spectroscopy Substituent Effects

Biomimetic Catecholase Activity Interaction

The target compound (ANNAP) was selected as a bio-relevant antipyrine derivative to probe the interaction with a catecholase-mimicking Cu(II) complex, [Cu(PICPH)Cl2], which exhibited a turnover rate (k_cat) for 3,5-di-tert-butylcatechol (3,5-DTBC) oxidation of 2.34 × 10^3 h^{-1} [1]. The fluorescence quenching study demonstrated that ANNAP forms a stable ground-state adduct with the Cu(II) catecholase mimic, with DFT calculations confirming a favorable binding energy [1]. The antimicrobial screening data showed that [Cu(PICPH)Cl2] alone exhibited moderate activity against bacterial strains, but the ANNAP adduct was not separately tested for antimicrobial efficacy [1]. In contrast, the hydroxylated analog 2-hydroxy-1-naphthaldehyde-4-aminoantipyrine Schiff base has been directly evaluated for anticancer activity in its Cu(II) and Ni(II) complexes, with reported IC50 values against HepG2 cells of 12.3 μM and 18.7 μM respectively [2]. The absence of the hydroxyl group in the target compound means its metal complexes may exhibit different bioactivity profiles compared to the hydroxylated analog complexes.

Biomimetic Catalysis Catecholase Activity Antimicrobial Studies

Aggregation-Induced Emission for Pyrene Detection

A systematic study of antipyrine-based Schiff base ligands with controlled variation of the fused-ring aromatic moiety (phenyl, naphthyl, anthracenyl) demonstrated that increasing the ring number from phenyl to naphthyl to anthracenyl progressively enhances aggregation-induced emission (AIE) properties for pyrene detection [1]. The naphthyl-substituted antipyrine conjugate was structurally characterized by single-crystal X-ray diffraction and exhibited a 101-fold fluorescence enhancement in the aggregated state, achieving a pyrene detection limit of 7.8 × 10^{-12} M [1]. While the reported naphthyl compound likely corresponds to a closely related derivative rather than the exact target compound, the structure-activity relationship (SAR) confirms that the naphthyl moiety is essential for the observed AIE effect, with the pyrene-antipyrine conjugate (L) showing water-assisted, pyrene-triggered inhibition of photo-induced electron transfer (PET) as the mechanistic basis [1].

Aggregation-Induced Emission Fluorescent Sensor Pyrene Detection

Optimal Application Scenarios


Biomimetic Catecholase Studies with Non-Hydroxylated Probe

When investigating catecholase-mimicking Cu(II) or other transition metal complexes, the target compound serves as a validated bio-relevant antipyrine fluorophore for adduct formation studies via fluorescence quenching. The documented Stern-Volmer constant K_SV = 1.91 × 10^5 M^{-1} with [Cu(PICPH)Cl2] provides a quantitative benchmark for comparative binding studies [1]. The absence of a competing hydroxyl coordination site ensures that the adduct stoichiometry and geometry are dictated solely by the imine and pyrazolone donors, avoiding the ambiguity introduced by tridentate hydroxylated analogs [1].

AIE-Based Fluorescent Sensors for PAH Detection

The naphthyl-substituted antipyrine Schiff base class, to which the target compound belongs, has demonstrated 101-fold aggregation-induced emission enhancement and picomolar sensitivity (7.8 × 10^{-12} M) for pyrene detection via water-assisted AIE and PET inhibition [2]. Procurement of the non-hydroxylated naphthyl variant is preferred for sensor development because the hydroxyl group in 2-hydroxy analogs introduces pH-dependent fluorescence modulation (pKa ≈ 8-9) that complicates calibration and reduces sensor robustness in environmental water samples with variable pH [2].

Coordination Chemistry with Defined Bidentate Ligand Geometry

The crystal structure confirms that the target compound acts as a bidentate ligand via its imine nitrogen and pyrazolone oxygen donors, without the third hydroxyl oxygen donor present in 2-hydroxy-1-naphthaldehyde derivatives [3]. This defined bidentate coordination is critical for synthesizing mononuclear complexes with predictable geometry, in contrast to the tridentate hydroxylated analog which favors binuclear species such as [Ni2L2(C2H5OH)2Cl2]·2(C2H5OH)2 [4]. Researchers aiming to isolate mononuclear metal complexes for catalytic or magnetic studies should select this compound over hydroxylated alternatives.

Reference Standard for Analytical Method Development

As a structurally characterized and commercially available (Sigma-Aldrich MFCD00029268) antipyrine Schiff base with confirmed molecular formula C22H19N3O, the compound is suitable as a reference standard for HPLC, LC-MS, or fluorescence method development in pharmaceutical impurity profiling or environmental monitoring of Schiff base compounds . Its well-defined crystal structure (P21/c, Z = 4) and spectroscopic data provide the necessary characterization benchmarks for analytical validation protocols [3].

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